

Spectroscopic Profile of 6-Bromo-2,3,4-trifluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962

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Abstract

6-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.^[1] Its utility stems from the specific arrangement of bromine and fluorine atoms, which allows for selective chemical modifications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This technical guide provides a detailed overview of the expected spectroscopic data for **6-Bromo-2,3,4-trifluoroaniline** (CAS No. 122375-82-0), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not readily available in public databases, this guide outlines the theoretically predicted spectral characteristics based on its structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

- IUPAC Name: **6-Bromo-2,3,4-trifluoroaniline**
- CAS Number: 122375-82-0^[1]
- Molecular Formula: C₆H₃BrF₃N

- Molecular Weight: 225.99 g/mol [1]

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- Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **6-Bromo-2,3,4-trifluoroaniline**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-5	6.8 - 7.2	ddd (doublet of doublet of doublets)	J(H-F) and J(H-H) interactions
-NH ₂	3.5 - 4.5	br s (broad singlet)	N/A

Table 2: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	135 - 145 (d, J(C-F))
C-2	140 - 150 (ddd, J(C-F))
C-3	138 - 148 (ddd, J(C-F))
C-4	145 - 155 (ddd, J(C-F))
C-5	110 - 120 (d, J(C-F))
C-6	100 - 110 (d, J(C-F))

Table 3: Predicted ^{19}F NMR Data

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
F-2	-130 to -145	dd	J(F-F), J(F-H)
F-3	-150 to -165	t	J(F-F)
F-4	-140 to -155	dd	J(F-F), J(F-H)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch	3300 - 3500	Medium-Strong
Aromatic C-H Stretch	3000 - 3100	Medium
Aromatic C=C Stretch	1400 - 1650	Medium-Strong
C-N Stretch	1250 - 1360	Medium
C-F Stretch	1000 - 1400	Strong
C-Br Stretch	500 - 690	Medium

Table 5: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z Ratio	Comments
$[\text{M}]^+$	224.9401 / 226.9381	Molecular ion peak showing isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br}$)
$[\text{M}-\text{H}]^+$	223.9323 / 225.9303	Loss of a hydrogen atom
$[\text{M}-\text{NH}_2]^+$	208.9345 / 210.9325	Loss of the amino group
$[\text{M}-\text{Br}]^+$	146.0234	Loss of the bromine atom

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a recommended proton frequency of at least 400 MHz.
- Sample Preparation: Approximately 5-10 mg of **6-Bromo-2,3,4-trifluoroaniline** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
- ¹⁹F NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: A wide spectral window is necessary due to the large chemical shift dispersion of fluorine; a range of +50 to -250 ppm is a reasonable starting point.[\[2\]](#)

- Reference: An external reference such as CFCl_3 (0 ppm) is commonly used.
- Number of Scans: 64-256.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Method: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
- Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for accurate mass determination and molecular formula confirmation.^[1]
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) may also be used.
- Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Acquisition:

- Mass Range: A scan range of m/z 50-500 is typically sufficient.
- Resolution: A resolving power of at least 10,000 is recommended for HRMS.
- Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern for bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **6-Bromo-2,3,4-trifluoroaniline**.

Caption: Spectroscopic analysis workflow.

Conclusion

The spectroscopic characterization of **6-Bromo-2,3,4-trifluoroaniline** is crucial for its application in synthetic chemistry. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with detailed protocols for their acquisition. While experimental data is not widely available, the predictive information herein serves as a valuable resource for researchers working with this compound, enabling its identification and facilitating the characterization of novel molecules derived from it. The synergistic use of these spectroscopic techniques, as outlined in the workflow, is essential for the unambiguous confirmation of its chemical structure.

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References

- 1. 6-Bromo-2,3,4-trifluoroaniline | 122375-82-0 | Benchchem [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

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